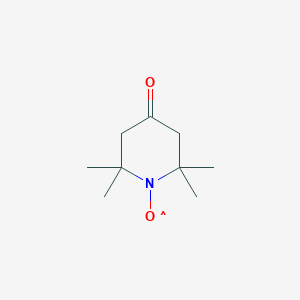

4-Oxo-tempo

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Tempone-H se puede sintetizar mediante la oxidación de 2,2,6,6-tetrametil-4-piperidona utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio. La reacción suele ocurrir en un medio acuoso o alcohólico bajo condiciones controladas de temperatura para garantizar la estabilidad del producto .

Métodos de producción industrial: En entornos industriales, Tempone-H se produce utilizando procesos de oxidación a gran escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: Tempone-H experimenta diversas reacciones químicas, incluidas:

Oxidación: Tempone-H se puede oxidar para formar el radical nitroxi correspondiente, TEMPONE.

Reducción: Se puede reducir de nuevo a la forma de hidroxilamina.

Sustitución: Tempone-H puede participar en reacciones de sustitución donde el grupo hidroxilo es reemplazado por otros grupos funcionales

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o la hidracina.

Sustitución: Se pueden utilizar varios nucleófilos en condiciones suaves para lograr reacciones de sustitución

Productos principales:

Oxidación: TEMPONE (1-oxo-2,2,6,6-tetrametilpiperidina-4-oxilo).

Reducción: Derivados de hidroxilamina.

Sustitución: Derivados de piperidina sustituidos

Aplicaciones Científicas De Investigación

Spin Trapping

4-Oxo-TEMPO is widely utilized as a spin trap for detecting free radicals in biological systems. It reacts with reactive oxygen species (ROS) and other radicals to form stable adducts that can be analyzed using Electron Spin Resonance (ESR) spectroscopy. This application is crucial for studying oxidative stress and understanding the mechanisms of cellular damage caused by free radicals .

Oxidative Stress Studies

The compound serves as a useful tool for investigating oxidative stress in various biological contexts. For instance, it has been employed to monitor the generation of singlet oxygen in photochemical reactions, particularly those involving titanium dioxide (TiO₂) under UV light. This application aids in elucidating the pathways through which oxidative damage occurs and assessing the efficacy of antioxidants .

NMR Spectroscopy

This compound has also been used as a standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Its stable radical nature allows it to serve as an internal reference for quantifying other compounds in complex mixtures. This application is particularly relevant in drug discovery and development, where precise quantification of ligand binding interactions is necessary .

Reaction Mechanism Studies

Research has demonstrated the utility of this compound in studying reaction mechanisms involving carbocations and unsaturated hydrocarbons. The compound's behavior under different conditions provides insights into electrophilic alkylation and hydride abstraction processes, contributing to a deeper understanding of organic reaction pathways .

Case Studies and Findings

Mecanismo De Acción

Tempone-H ejerce sus efectos principalmente a través de su capacidad para atrapar especies reactivas de oxígeno. El grupo hidroxilo en Tempone-H reacciona con radicales superóxido y peroxinitrito para formar radicales nitroxi estables, que se pueden detectar y cuantificar utilizando la espectroscopia ESR. Este mecanismo permite a los investigadores estudiar la dinámica del estrés oxidativo y la eficacia de los antioxidantes .

Comparación Con Compuestos Similares

Tempone-H se compara a menudo con otros radicales nitroxi, como TEMPO (2,2,6,6-tetrametilpiperidina-1-oxilo) y TEMPOL (4-hidroxi-2,2,6,6-tetrametilpiperidina-1-oxilo). Si bien todos estos compuestos se utilizan como trampas de espín, Tempone-H es único debido a su reactividad específica y estabilidad en diversas condiciones .

Compuestos similares:

TEMPO: Conocido por su uso en síntesis orgánica y como captador de radicales.

TEMPOL: Se utiliza en estudios biológicos por sus propiedades antioxidantes.

TEMPONE: Similar a Tempone-H pero carece del grupo hidroxilo, lo que lo hace menos reactivo en ciertas condiciones .

Tempone-H destaca por su reactividad y estabilidad equilibradas, lo que lo convierte en una herramienta versátil tanto en la investigación química como biológica.

Actividad Biológica

4-Oxo-TEMPO (4-oxo-2,2,6,6-tetramethyl-1-piperidinyloxy) is a stable nitroxide radical that has garnered attention for its diverse biological activities. This compound is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and exhibits unique properties that make it useful in various biochemical and pharmacological applications. This article explores the biological activity of this compound, focusing on its genotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Identifiers:

- CAS Number: 2896-70-0

- Molecular Formula: C₉H₁₆N₂O₂

- Molecular Weight: 170.23 g/mol

- Melting Point: 36°C to 40°C

Solubility:

this compound is partially soluble in water, acetone, DMSO, and ethanol but insoluble in water under certain conditions .

Genotoxicity Studies

Recent research has highlighted the genotoxic effects of this compound. A study conducted using the mouse lymphoma assay (MLA) and Comet assay demonstrated that this compound exhibits cytotoxic and mutagenic properties. The study found that it induces DNA strand breaks and large alterations to DNA structure, suggesting a significant risk for mutagenesis .

Comparative Genotoxicity of TEMPO Derivatives

| Compound | IC₅₀ (mM) | Genotoxicity Type |

|---|---|---|

| TEMPO | 2.66 | Cytotoxic |

| 4-Hydroxy-TEMPO | 11.4 | Non-mutagenic |

| This compound | TBD | Mutagenic |

The potency rankings indicate that while TEMPO is highly cytotoxic, the effects of its derivatives vary significantly based on structural modifications. Notably, 4-hydroxy-TEMPO showed protective effects against oxidative stress, contrasting with the harmful effects observed with this compound .

Antioxidant Activity

This compound acts as an effective spin trap for reactive oxygen species (ROS), making it valuable for in vitro experiments aimed at studying oxidative stress. Its ability to scavenge free radicals has been utilized in various biochemical assays to monitor oxidative damage and cellular responses .

The antioxidant mechanism involves the stabilization of free radicals through the formation of nitroxide radicals, which can mitigate oxidative damage in biological systems. This property is particularly relevant in studies focusing on aging and degenerative diseases where oxidative stress plays a pivotal role.

Therapeutic Applications

The biological activities of this compound extend to potential therapeutic applications:

- Radioprotection: Due to its ability to scavenge free radicals, it has been investigated as a radioprotective agent in various experimental models.

- Cancer Research: Given its mutagenic potential, understanding the dual nature of its effects (both protective and harmful) can inform cancer research strategies focusing on oxidative stress management.

Case Studies

-

Genotoxicity Assessment:

A study assessed the genotoxic potential of various nitroxides including this compound using the MLA and Comet assay. Results indicated that while some derivatives had protective roles, this compound consistently showed mutagenic activity across different assays . -

Oxidative Stress Studies:

In vitro studies utilizing electron spin resonance (ESR) spectroscopy demonstrated that this compound effectively traps free radicals generated during oxidative stress conditions, providing insights into its role as an antioxidant agent .

Propiedades

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEUSKGEUADGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189892 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-11-4 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003106434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Oxo-TEMPO?

A1: this compound has a molecular formula of C9H16NO2 and a molecular weight of 170.23 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques. Its hyperfine structure has been investigated using electron spin resonance (ESR) spectroscopy both in weak and strong magnetic fields. [] Additionally, UV-Vis spectroscopy has been used to study its reactivity in various applications, such as monitoring its reactions with hydroxylamines. []

Q3: How does the structure of this compound contribute to its stability?

A3: The stability of this compound is attributed to the delocalization of the unpaired electron over the N–O bond and the steric hindrance provided by the four methyl groups surrounding the nitroxide moiety. [] This steric protection hinders unwanted reactions that could lead to degradation.

Q4: Is this compound compatible with various materials and conditions?

A4: this compound has demonstrated compatibility with a range of materials and conditions. It has been successfully incorporated into natural bentonite clay to create radical trapping sheets for various applications, including packaging and environmental analysis. [, ]

Q5: What are the catalytic properties of this compound?

A5: this compound, along with its derivatives, is recognized for its ability to catalyze the oxidation of alcohols using molecular oxygen as an oxidant. [] This catalytic activity is particularly effective when combined with CuBr2 and 2,2'-bipyridine, enabling the selective oxidation of benzyl and allyl alcohols. []

Q6: How does this compound contribute to the controlled radical polymerization of styrene?

A6: this compound serves as an effective mediator in the controlled radical polymerization of styrene. It acts by reversibly reacting with propagating radicals to form dormant species, controlling the polymerization process and leading to polymers with well-defined molecular weights and narrow polydispersity. [, , ]

Q7: Can this compound be used as an inhibitor in polymerization reactions?

A7: Yes, this compound has been identified as an efficient inhibitor for styrene polymerization. Studies have shown that it effectively inhibits undesired polymerization during the distillation, storage, and transportation of styrene. []

Q8: How has computational chemistry been used to study this compound?

A8: Computational methods, such as Density Functional Theory (DFT), have been employed to study the inhibitory properties of this compound and related compounds in styrene polymerization. [] These calculations provide insights into the electronic properties and reactivity of these molecules.

Q9: How does the structure of this compound relate to its activity?

A9: The structure-activity relationship (SAR) of this compound and its derivatives has been a subject of investigation. Studies have shown that the substituent at the 4-position of the piperidine ring can significantly impact its activity. For instance, 4-amino-TEMPO exhibits higher antioxidant and antihypertensive properties compared to this compound, highlighting the influence of structural modifications on activity. [, ]

Q10: How does this compound interact with biological systems?

A10: this compound has been investigated for its radiosensitizing properties in biological systems. It has been shown to enhance the lethal effects of X-rays on anoxic bacteria like Escherichia coli B/r. [] This effect is attributed to its ability to mimic the behavior of oxygen in sensitizing cells to radiation. [, ]

Q11: Can this compound be used as a spin probe in biological studies?

A11: Yes, this compound can be used as a spin probe to study biological systems using electron paramagnetic resonance (EPR) spectroscopy. For example, it has been employed to investigate the photoreduction processes in the green alga Chlorella ellipsoidea. []

Q12: What are the potential applications of this compound in drug delivery?

A12: While not directly addressed in the provided research, this compound's ability to form host-guest complexes with supramolecular structures like cucurbiturils [] suggests potential for applications in drug delivery. These complexes could encapsulate drug molecules and control their release. Further research is needed to explore this avenue.

Q13: How is this compound degradation studied?

A13: Electron Spin Resonance (ESR) has been utilized to study the degradation of 4-acetamido-TEMPO, a derivative of this compound. This technique allows for monitoring the change in ESR signal intensity as the compound degrades under different conditions, providing insights into its stability and degradation pathways. []

Q14: What analytical techniques are used to characterize this compound?

A14: Various analytical techniques are employed for characterizing this compound. These include: * Electron Spin Resonance (ESR): Used to study its electronic structure, interactions with other molecules, and monitor its degradation. [, , , , , , ] * Nuclear Magnetic Resonance (NMR): Primarily used to characterize this compound derivatives and polymers synthesized using this compound. [, , , , , , ] * UV-Vis Spectroscopy: Utilized to monitor reactions involving this compound and its derivatives. [, ] * Mass Spectrometry: Employed for structural characterization and identification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.